1-(Isocyano(tosyl)methyl)-3-methylbenzene
Description
“1-(Isocyano(tosyl)methyl)-3-methylbenzene” is a chemical compound with the molecular formula C15H13NO2S . It is a derivative of isocyanides, which are known for their metal coordinating properties .
Synthesis Analysis
The synthesis of this compound involves the use of Toluenesulphonylmethyl isocyanide (TOSMIC), a densely functionalized building block with three crucial groups contributing to a multitude of reactions . The isocyano function undergoes typical α-addition reactions, the acidic α-carbon atom, and the sulphonyl group in the α-position that serves two functions, acting both as a sulphinyl leaving group and further enhancing the acidity of the α-carbon .Molecular Structure Analysis
The molecular structure of “1-(Isocyano(tosyl)methyl)-3-methylbenzene” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group . This compact collection of functionality is a crucial factor in the rich chemistry of TOSMIC .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. It performs reductive cyanations of ketones and aldehydes, and easily undergoes Knoevenagel-type condensations with aldehydes and ketones . It also provides a versatile synthesis of various heterocycles .properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULXLLBHXETDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622210 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyano(tosyl)methyl)-3-methylbenzene | |
CAS RN |
459216-21-8 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.